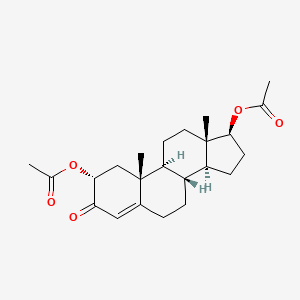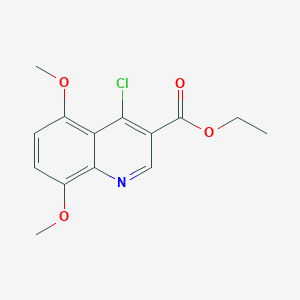
Broclepride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Broclepride is a chemical compound with the molecular formula C20H23BrClN3O2 . It is classified as a substituted benzamide and is closely related to metoclopramide . This compound is primarily used as an antiemetic, which means it helps prevent nausea and vomiting . It is also known for its prokinetic properties, which aid in gastrointestinal motility .
Preparation Methods
The synthesis of Broclepride involves several steps, starting with the preparation of the core benzamide structure. The synthetic route typically includes:
Formation of the Benzamide Core: This involves the reaction of a substituted aniline with a suitable acyl chloride to form the benzamide core.
Bromination: The benzamide core is then brominated using bromine or a brominating agent to introduce the bromine atom.
Final Modifications:
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Broclepride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Broclepride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of substituted benzamides and their chemical properties.
Biology: this compound is used in research on gastrointestinal motility and the mechanisms of antiemetic drugs.
Mechanism of Action
Broclepride exerts its effects primarily by acting as a dopamine antagonist. It binds to dopamine receptors in the gastrointestinal tract and the brain, blocking the action of dopamine. This results in increased gastrointestinal motility and reduced nausea and vomiting . The molecular targets of this compound include dopamine D2 receptors, which play a key role in regulating gastrointestinal function and the emetic response .
Comparison with Similar Compounds
Broclepride is similar to other substituted benzamides such as metoclopramide and bromopride. it has unique properties that distinguish it from these compounds:
Metoclopramide: Both this compound and metoclopramide are dopamine antagonists with antiemetic and prokinetic properties.
Bromopride: Bromopride is another substituted benzamide with similar uses as this compound.
Other similar compounds include prucalopride and cisapride, which also act on gastrointestinal motility but through different mechanisms and receptor targets .
Properties
CAS No. |
71195-56-7 |
|---|---|
Molecular Formula |
C20H23BrClN3O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
4-amino-5-bromo-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H23BrClN3O2/c1-27-19-11-18(23)17(21)10-16(19)20(26)24-15-6-8-25(9-7-15)12-13-2-4-14(22)5-3-13/h2-5,10-11,15H,6-9,12,23H2,1H3,(H,24,26) |
InChI Key |
OVUIZYRVFCENSZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=C(C=C3)Cl)Br)N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=C(C=C3)Cl)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















